SYNTi

Description

Structure

3D Structure

Properties

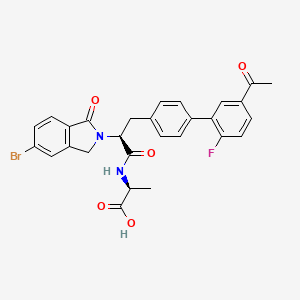

Molecular Formula |

C28H24BrFN2O5 |

|---|---|

Molecular Weight |

567.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1 |

InChI Key |

OIZONSTWGHXIOF-MQNRADLISA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

SYNTi: A Technical Guide to the Novel PDZ Domain Inhibitor of the Syndecan-Syntenin Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYNTi is a recently developed small molecule inhibitor that specifically targets the second PDZ domain (PDZ2) of the protein syntenin. By disrupting the interaction between syntenin and syndecans, a family of transmembrane heparan sulfate proteoglycans, this compound presents a promising therapeutic strategy, particularly in the context of oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and the key experimental data supporting its development. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are also presented to facilitate further research and development.

Introduction

The interaction between syndecans and the scaffolding protein syntenin plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling. This interaction is primarily mediated by the binding of the C-terminal FVYA motif of syndecans to the PDZ domains of syntenin. In several pathologies, most notably in cancer, the upregulation of the syndecan-syntenin axis has been correlated with increased tumor growth, metastasis, and poor prognosis. Therefore, the development of small molecule inhibitors that can disrupt this protein-protein interaction is of significant therapeutic interest. This compound has emerged as a potent and selective inhibitor of the syndecan-syntenin interaction, demonstrating sub-micromolar efficacy and activity in cellular models of breast cancer.

Mechanism of Action

This compound functions as a competitive inhibitor of the PDZ2 domain of syntenin. This inhibition prevents the binding of syndecans and other interacting partners to syntenin, thereby disrupting the downstream signaling pathways that are dependent on the formation of this complex. The targeted disruption of the syndecan-syntenin axis has been shown to impair cell migration, a critical process in cancer metastasis.

The Syndecan-Syntenin Signaling Pathway

The interaction between syndecans and syntenin is a key node in a complex signaling network. Upon binding to syndecans, syntenin can recruit a variety of other signaling molecules, leading to the activation of downstream pathways that regulate cytoskeletal dynamics, cell adhesion, and gene expression. The inhibition of this interaction by this compound is hypothesized to abrogate these downstream effects.

Caption: The Syndecan-Syntenin Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays as reported by Hoffer L, et al. in the Journal of Medicinal Chemistry (2023).

Table 1: Biochemical Assays

| Assay Type | Target | Parameter | Value |

| AlphaScreen | Syntenin PDZ2 | IC50 | 400 nM |

| Surface Plasmon Resonance (SPR) | Syntenin PDZ2 | K_D | 1.2 µM |

Table 2: Cellular Assays

| Cell Line | Assay Type | Parameter | This compound Concentration | Result |

| MDA-MB-231 | Cell Viability | - | Up to 100 µM | Not toxic |

| MDA-MB-231 | Cell Migration | Migration Speed | 1-100 µM | Significant reduction |

| MDA-MB-231 | Cell Migration | Euclidean Distance | 1-100 µM | Significant reduction |

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step synthetic route. Below is a simplified representation of the chemical synthesis. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.

Caption: Simplified synthetic workflow for the this compound compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was utilized to determine the inhibitory concentration (IC50) of this compound on the syndecan-syntenin interaction.

Protocol:

-

Reagents: Biotinylated syndecan-4 peptide, GST-tagged syntenin PDZ2 domain, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Procedure: a. Add GST-syntenin PDZ2 and biotinylated syndecan-4 peptide to the wells of a 384-well plate. b. Add serial dilutions of the this compound compound. c. Incubate at room temperature. d. Add a mixture of streptavidin-donor and anti-GST acceptor beads. e. Incubate in the dark. f. Read the plate using an AlphaScreen-compatible plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistical equation.

Surface Plasmon Resonance (SPR)

SPR was employed to measure the binding affinity (K_D) of this compound to the syntenin PDZ2 domain.

Protocol:

-

Immobilization: Covalently immobilize the GST-syntenin PDZ2 domain onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: a. Inject a series of concentrations of this compound over the sensor surface. b. Monitor the association and dissociation phases in real-time. c. Regenerate the sensor surface between injections with a low pH buffer.

-

Data Analysis: The binding kinetics (k_on and k_off) and the dissociation constant (K_D) are determined by fitting the sensorgrams to a 1:1 Langmuir binding model.

Cell Migration Assay

The effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells was assessed using a wound-healing assay.

Protocol:

-

Cell Culture: Culture MDA-MB-231 cells to confluence in a 24-well plate.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Imaging: Acquire images of the wound at time 0 and at subsequent time points using a microscope equipped with a camera.

-

Data Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.

Experimental Workflow

The following diagram illustrates the logical flow of experiments in the discovery and characterization of this compound.

SYNTi chemical structure and properties

A comprehensive search of publicly available chemical and scientific databases has yielded no information on a compound designated as "SYNTi." The term does not correspond to any known chemical structure, registered therapeutic agent, or research chemical in the public domain.

The search results for "this compound" are predominantly associated with non-scientific subjects, including linguistic and corporate entities. This suggests that "this compound" may be one of the following:

-

A proprietary internal code name for a compound not yet disclosed publicly.

-

A very recent discovery that has not yet been published in scientific literature.

-

A typographical error or an alternative spelling of a different compound.

-

A hypothetical or fictional molecule.

Without a valid chemical identifier, such as a CAS number, IUPAC name, or a reference in scientific literature, it is not possible to provide the requested technical guide. The core requirements, including chemical structure, physicochemical properties, experimental protocols, and associated signaling pathways, cannot be fulfilled as there is no underlying data for a compound with this name.

Further investigation would require a correct and recognized identifier for the molecule of interest.

SYNTi: A Novel Tyrosine Kinase Inhibitor - Discovery, Synthesis, and Preclinical Characterization

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of SYNTi, a novel, potent, and selective small molecule inhibitor of the aberrant tyrosine kinase, Oncogenic Fusion Kinase 1 (OFK1). This compound has demonstrated significant anti-proliferative activity in preclinical models of OFK1-driven malignancies. This whitepaper details the discovery process, from initial high-throughput screening to lead optimization, the multi-step chemical synthesis, and the key experimental protocols and findings related to its mechanism of action, pharmacokinetics, and in vivo efficacy. All data is presented to facilitate understanding and replication by researchers in the field of oncology and drug development.

Introduction: The Discovery of this compound

The discovery of this compound originated from a target-based drug discovery program aimed at identifying inhibitors of Oncogenic Fusion Kinase 1 (OFK1), a constitutively active tyrosine kinase identified in a subset of aggressive hematological malignancies. The program initiated with a high-throughput screening (HTS) campaign of a diverse 500,000-compound library.

The initial HTS workflow involved a primary biochemical assay to identify compounds that inhibited the kinase activity of recombinant human OFK1. Hits from the primary screen were then subjected to a series of secondary and tertiary assays to confirm their activity, assess their selectivity, and determine their preliminary structure-activity relationship (SAR).

SYNTi: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYNTi is a small-molecule inhibitor that targets the protein-protein interaction between syndecan and syntenin, specifically binding to a PDZ domain of syntenin.[1][2][3] With a reported half-maximal inhibitory concentration (IC50) of 400 nM and a ligand efficiency (LE) of 0.24, this compound presents a potent tool for investigating the roles of the syndecan-syntenin axis in various cellular processes, particularly in the context of cancer biology.[3] This technical guide provides an in-depth overview of the biological activity of this compound, including quantitative data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathway it modulates.

Quantitative Biological Activity of this compound

The primary biological activity of this compound is the disruption of the syndecan-syntenin interaction. This has been quantified through various biophysical and cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 400 nM | Homogeneous Time-Resolved FRET (HTRF) | - | [1][3] |

| Ligand Efficiency (LE) | 0.24 | - | - | [3] |

| Effect on Cell Migration | Significant reduction in migration speed and Euclidean distance | Cell Migration Assay | MDA-MB-231 | [3] |

| Cytotoxicity | Not toxic at concentrations up to 100 µM | Cytotoxicity Assay | MDA-MB-231 (wild-type and syntenin-KO) | [3] |

Core Signaling Pathway: Syndecan-Syntenin-ALIX Axis in Exosome Biogenesis

This compound exerts its effects by inhibiting the interaction between syndecan and syntenin, a critical step in the biogenesis of exosomes. Syntenin acts as an adaptor protein, linking syndecans to the endosomal sorting complex required for transport (ESCRT) machinery via its interaction with ALIX (ALG-2-interacting protein X). This pathway is crucial for the loading of specific cargo into exosomes, which can then mediate intercellular communication and influence processes such as tumor progression and metastasis. The phosphorylation of both syndecan and syntenin by Src kinase is a key regulatory step in this process.

Caption: The Syndecan-Syntenin-ALIX pathway and the inhibitory action of this compound.

Experimental Workflow: Characterizing this compound Activity

The discovery and characterization of this compound involved a series of robust experimental procedures to determine its binding affinity, specificity, and cellular effects.

Caption: Experimental workflow for the identification and characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for IC50 Determination

This assay is used to quantify the inhibitory effect of this compound on the syndecan-syntenin interaction in a high-throughput format.

Materials:

-

Recombinant GST-tagged syntenin

-

Biotinylated peptide corresponding to the C-terminal of syndecan-4

-

HTRF donor fluorophore-conjugated anti-GST antibody (e.g., Lumi4-Tb cryptate)

-

HTRF acceptor fluorophore-conjugated streptavidin (e.g., XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound compound at various concentrations

-

384-well low-volume white plates

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 2 µL of the this compound dilution or vehicle control (DMSO).

-

Add 4 µL of a solution containing the GST-syntenin and the biotinylated syndecan-4 peptide to each well. The final concentrations should be optimized for the best signal-to-background ratio.

-

Add 4 µL of a solution containing the anti-GST-Tb and Streptavidin-XL665 to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration (Transwell) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Transwell inserts with 8 µm pore size polycarbonate membrane

-

24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add this compound at the desired concentrations (e.g., 1-100 µM) or vehicle control to both the upper and lower chambers.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, remove the medium from the upper chamber and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Elute the crystal violet from the stained cells using a 10% acetic acid solution.

-

Measure the absorbance of the eluted dye at 590 nm using a plate reader.

-

Alternatively, image the stained membrane under a microscope and count the number of migrated cells in several random fields to quantify migration.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the syndecan-syntenin protein-protein interaction. Its ability to disrupt this interaction provides a powerful means to investigate the role of this pathway in exosome-mediated cell communication, cancer cell migration, and other physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further research into the in vivo efficacy and specificity of this compound will be crucial in evaluating its potential as a therapeutic agent.

References

Unraveling SYNTi: A Landscape of Potential Research Applications

The term "SYNTi" presents a bifurcated identity within the scientific research community, referring to two distinct entities with significant but separate potential research applications. This guide aims to delineate these entities—SynthI, a computational tool for chemical library design, and SYNT-101, a promising therapeutic for obesity—and provide an in-depth exploration of their respective applications for researchers, scientists, and drug development professionals. Due to the limited publicly available data on SYNT-101's specific signaling pathways and detailed experimental protocols, this document will focus on the established applications and methodologies of SynthI, while providing a high-level overview of SYNT-101 based on current knowledge.

SynthI: A Computational Engine for Synthon-Based Library Design

SynthI is an open-source software tool designed for synthon-based library design, a crucial process in modern drug discovery and development. It facilitates the virtual construction of chemical libraries by combining smaller, synthetically accessible building blocks (synthons). This approach allows for the exploration of vast chemical spaces to identify novel compounds with desired pharmacological properties.

Core Research Applications of SynthI

The primary applications of SynthI revolve around the strategic design and analysis of chemical libraries for drug discovery.

-

Analysis of Building Block Collections: SynthI can be employed to analyze existing collections of chemical building blocks (BBs), providing insights into their diversity and suitability for specific synthetic reactions. This allows researchers to assess the potential of their in-house or commercially available chemical inventories.

-

Virtual Library Enumeration: A core function of SynthI is the global enumeration of all possible combinations of compatible synthons based on a user-defined set of chemical reactions and available BBs. This enables the in-silico generation of vast, synthetically feasible virtual libraries.

-

Focused Library Design: Researchers can utilize SynthI to design focused libraries around a specific biological target or a known active compound. By performing pseudo-retrosynthetic fragmentation of a hit compound, SynthI can identify the constituent synthons and then suggest analogous building blocks to generate a library of related compounds for structure-activity relationship (SAR) studies.[1]

-

Analog Generation: SynthI can perform retrosynthetic fragmentation of a compound of interest and search for available building blocks that are similar to the resulting fragments. This allows for the generation of analogs of a reference molecule, a common strategy in lead optimization.[1]

Experimental Workflow for Synthon-Based Library Design using SynthI

The following diagram illustrates a typical workflow for utilizing SynthI in a drug discovery project.

Detailed Methodologies

1. Building Block Preprocessing:

-

Objective: To prepare building block structures for relevant scaffold generation.

-

Protocol:

-

Import the building block library into a compatible chemical informatics platform.

-

Identify and remove non-core, reactive, or protecting groups that will not be incorporated into the final product. This includes groups like benzyl (Bnz), benzyl carbamate (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and boronic acids.[1]

-

Standardize the chemical structures (e.g., neutralization, tautomer enumeration).

-

Save the preprocessed library in a format compatible with SynthI (e.g., SMILES, SDF).

-

2. Virtual Library Enumeration:

-

Objective: To generate a virtual library of potential compounds from a set of building blocks and reaction rules.

-

Protocol:

-

Launch the SynthI software.

-

Import the preprocessed building block collections.

-

Define the desired chemical reactions using a supported format (e.g., SMIRKS).

-

Configure the enumeration parameters, such as the number of reaction steps and the desired library size.

-

Execute the enumeration process. SynthI will systematically combine the building blocks according to the defined reaction rules.

-

Export the resulting virtual library of enumerated molecules.

-

SYNT-101: An Investigational Oral Therapeutic for Obesity

SYNT-101 is an orally administered therapeutic candidate being developed for the treatment of obesity. It is designed to mimic the effects of gastric bypass surgery by creating a temporary, transient coating in the intestine.

Mechanism of Action and Potential Research Applications

The proposed mechanism of action for SYNT-101 involves the formation of a polydopamine lining that coats the intestine for up to 24 hours before being naturally cleared.[2] This transient barrier is believed to reduce food intake.[2]

The primary research application for SYNT-101 is in the field of metabolic diseases, specifically obesity. Key areas of investigation include:

-

Efficacy in Weight Management: Preclinical studies in rodent models have shown that SYNT-101 can promote weight loss of approximately 1% per week over a six-week period.[2] Further research is needed to validate these findings in human clinical trials.

-

Preservation of Lean Muscle Mass: A significant challenge in weight loss is the concurrent loss of lean muscle mass. SYNT-101 has demonstrated the ability to preserve lean muscle mass in animal studies, a key differentiator from some other weight loss interventions.[2]

-

Alternative to GLP-1 Receptor Agonists: SYNT-101 is being positioned as a potential alternative to GLP-1 receptor agonists, which can have side effects and accessibility issues.[2] Research comparing the efficacy, safety, and patient tolerance of SYNT-101 to existing therapies will be crucial.

Future Directions and Clinical Development

Syntis Bio, the developer of SYNT-101, plans to submit an Investigational New Drug (IND) application to the FDA in the second half of 2025.[2] This will pave the way for clinical trials to further investigate the safety and efficacy of SYNT-101 in humans.

Due to the early stage of development, detailed signaling pathways and specific experimental protocols for SYNT-101 are not yet publicly available. As the research progresses and clinical trials are initiated, more in-depth technical information is expected to be released.

Conclusion

The multifaceted nature of the term "this compound" underscores the importance of precise terminology in scientific discourse. SynthI stands as a powerful computational tool with immediate and broad applications in rational drug design and chemical library development. Its methodologies are well-defined and accessible to researchers in the field. In contrast, SYNT-101 represents a promising, yet nascent, therapeutic approach to obesity. While its preclinical data are encouraging, a comprehensive understanding of its molecular mechanisms and detailed experimental protocols will await the outcomes of future clinical investigations. For drug development professionals and researchers, both entities offer exciting avenues for exploration, one in the virtual realm of chemical design and the other in the physiological landscape of metabolic disease.

References

Navigating the Nuances of "SYNTi": A Clarification on the Available Information

An in-depth review of publicly available information reveals a notable discrepancy in the understanding of the term "SYNTi." Current search results and technical documentation predominantly associate "this compound" with Syniti , a company specializing in enterprise data management and migration solutions. There is no readily available scientific literature or safety documentation that refers to a chemical compound, drug, or biological agent under the name "this compound" for which safety and handling guidelines, experimental protocols, or signaling pathways would be relevant to researchers and drug development professionals.

The information available for Syniti focuses on data integration, management, and migration, particularly within the context of SAP software ecosystems. This includes methodologies for handling large datasets, ensuring data quality, and facilitating transitions to new data platforms. While the term "quantitative data" appears in this context, it refers to numerical data within datasets for business analytics and not to experimental results in a life sciences framework.

Conversely, general searches for "signaling pathways" yield a wealth of information on biological processes. These pathways are fundamental to cellular communication and are a cornerstone of biomedical research. They describe the cascade of molecular events that govern cellular responses to stimuli. However, none of the identified signaling pathways are specifically linked to a substance or technology named "this compound."

Given this landscape, it is not possible to provide an in-depth technical guide or whitepaper on the safety and handling of "this compound" as a chemical or biological entity. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating diagrams of signaling pathways related to "this compound"—cannot be fulfilled as the foundational subject matter does not appear to exist in the public domain.

It is possible that "this compound" may be an internal codename, a very new or niche product not yet documented publicly, or a misunderstanding of another term. For researchers, scientists, and drug development professionals seeking information on a specific compound or technology, it is crucial to use precise and widely recognized nomenclature.

Should "this compound" refer to a specific, non-public entity, access to internal documentation would be necessary to generate the requested technical guide. Without such information, any attempt to create safety guidelines or experimental protocols would be speculative and without a factual basis.

Unable to Retrieve Data for "SYNTi"

Following a comprehensive search for "SYNTi solubility data" and "this compound stability data," no specific information corresponding to a compound or substance with this name could be located in publicly available resources. The term "this compound" does not appear to be a recognized chemical identifier in scientific literature, patent databases, or other technical repositories.

This suggests that "this compound" may be:

-

A proprietary or internal codename: The substance may be under development and not yet publicly disclosed.

-

A novel or very recent discovery: Information may not yet be published.

-

A placeholder or hypothetical name.

-

A misspelling of a different compound.

Without a verifiable chemical identity for "this compound," it is not possible to provide the requested in-depth technical guide on its solubility and stability, including data tables, experimental protocols, and visualizations.

To proceed with this request, a more specific and recognized chemical name or identifier (such as a CAS number or IUPAC name) for the substance of interest is required.

SYNT-101: A Novel Oral Therapeutic Mimicking Gastric Bypass Surgery for Obesity Management

An In-depth Technical Guide

Introduction

Obesity remains a significant global health challenge, driving a surge in associated metabolic disorders such as type 2 diabetes. While bariatric surgery, particularly Roux-en-Y gastric bypass, is a highly effective treatment, its invasive nature, cost, and potential complications limit its accessibility. Pharmacological interventions, such as GLP-1 receptor agonists, have shown considerable promise but are often associated with side effects, high costs, and issues with long-term adherence.[1][2] SYNT-101, developed by Syntis Bio, is an investigational once-daily oral therapeutic designed to replicate the metabolic effects of gastric bypass surgery without the need for an invasive procedure.[3] This technical guide provides a comprehensive literature review of SYNT-101, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols of the key studies conducted to date.

Core Technology: SYNthetic Tissue-lining (SYNT)

SYNT-101 is based on a proprietary SYNthetic Tissue-lining (SYNT) technology. This technology leverages the adhesive properties of polydopamine, a synthetic polymer inspired by the adhesive proteins found in mussels, to create a transient, non-absorbable coating on the lining of the duodenum, the upper part of the small intestine.[4] This temporary barrier is designed to last for up to 24 hours before being naturally cleared from the body.[4]

Mechanism of Action

The primary mechanism of SYNT-101 is to mimic the duodenal nutrient exclusion effect of gastric bypass surgery.[2] By transiently blocking nutrient absorption in the proximal small intestine, SYNT-101 redirects nutrients to the more distal parts of the intestine.[2] This redirection triggers several physiological responses:

-

Stimulation of Satiety Hormones: The increased presence of nutrients in the lower intestine stimulates the release of satiety hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4] These hormones play a crucial role in regulating appetite and food intake.

-

Modulation of Hunger Hormones: Preclinical and clinical data have shown that SYNT-101 administration leads to a decrease in ghrelin, the "hunger hormone," and an increase in leptin, a hormone that regulates appetite.[3][5]

-

Delayed Glucose Absorption: By blocking initial glucose uptake in the duodenum, SYNT-101 delays glucose absorption, leading to improved glycemic control.[5][6]

The combination of these effects is intended to reduce caloric intake, promote weight loss, and improve overall metabolic health, all while preserving lean muscle mass.[2]

Caption: Mechanism of Action of SYNT-101.

Preclinical Data

SYNT-101 has undergone extensive preclinical testing in both rodent and porcine models. These studies have consistently demonstrated the potential of SYNT-101 as a viable obesity treatment.

Rodent Studies

In diet-induced obese (DIO) rodent models, daily oral administration of SYNT-101 for six weeks resulted in significant positive outcomes.[2][6]

| Parameter | Result | Source |

| Weekly Weight Loss | Consistent 1% | [2] |

| Total Average Weight Loss | 6.1% | [2] |

| Reduction in Caloric Consumption | 10% | [2] |

| Decrease in Fasting Glucose Levels | 8% | [2] |

| Fat Mass Reduction | >20% (including epididymal and mesenteric white adipose tissue) | [6] |

| Lean Muscle Mass | 100% preserved | [2] |

| Safety | No adverse events reported | [2] |

Porcine Studies

Over 100 preclinical studies in pigs have further validated the mechanism and efficacy of SYNT-101.

| Parameter | Result | Source |

| Glucose Blocking | 70% | [4] |

| Increase in Enzyme Activity | 20-fold | [4] |

| Improvement in Oral Drug Bioavailability | 4 to 10-fold | [4] |

Clinical Data

A first-in-human pilot study of an investigational formulation of SYNT-101 has been completed, providing preliminary evidence of its safety, tolerability, and efficacy in humans.[1][2]

| Parameter | Result | Source |

| Participants | 9 healthy volunteers (2 male, 7 female) | [7] |

| Age Range | 24 - 53 years | [7] |

| BMI Range | 19 - 29 kg/m ² | [7] |

| Dosage | Single dose at three levels (25%, 50%, and 100% of target dose) | [7] |

| Safety | No treatment-related adverse events reported; normal tissue histology in biopsies | [1][2] |

| Clearance | Complete clearance within 24 hours | [2] |

| Glucose Absorption Reduction | ~35% at 30 minutes; ~21% at 60 minutes | [5] |

| Hormonal Changes | Increased leptin and decreased ghrelin | [5] |

Experimental Protocols

While complete, detailed protocols are proprietary, the available literature provides an overview of the methodologies used in the key studies.

Preclinical Rodent Study Protocol

-

Model: Diet-induced obese (DIO) Sprague-Dawley rats.[8]

-

Study Duration: 6 weeks.[8]

-

Treatment: Daily oral gavage of SYNT-101 (2 mL/kg).[8]

-

Control: Saline (2 mL/kg) administered via oral gavage.[8]

-

Monitoring:

-

Endpoint: Euthanasia and harvesting of gastrointestinal tissue for further analysis.[8]

Caption: Preclinical Rodent Study Workflow.

First-in-Human Pilot Study Protocol

-

Participants: 9 healthy volunteers.[7]

-

Study Design: Single-dose, dose-escalation study.[7]

-

Dosage Groups:

-

25% of target dose (n=2)

-

50% of target dose (n=3)

-

100% of target dose (n=4)[7]

-

-

Assessments:

Caption: First-in-Human Pilot Study Workflow.

Future Directions

Syntis Bio plans to submit an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA) in the latter half of 2025 to advance the clinical development of SYNT-101.[1] Future clinical trials will aim to replicate and expand upon the promising data gathered to date, with a focus on evaluating the long-term efficacy and safety of SYNT-101 for weight loss and metabolic management in a larger patient population.

Conclusion

SYNT-101 represents a novel and promising approach to the treatment of obesity. By mimicking the effects of gastric bypass surgery through a transient, orally administered duodenal coating, it has the potential to offer a safe, effective, and more accessible alternative to existing therapies. The preclinical and initial clinical data are encouraging, demonstrating significant effects on weight loss, glucose metabolism, and satiety, all while preserving lean muscle mass. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative technology.

References

- 1. Syntis Bio Releases New Data Supporting Potential of SYNT-101 as a Once-Daily Oral Treatment for Obesity at European Congress on Obesity and Weight Management - Syntis [syntis.bio]

- 2. bariatricnews.net [bariatricnews.net]

- 3. heretampa.com [heretampa.com]

- 4. Syntis introduces clinical-stage obesity pill mimicking gastric bypass [synapse.patsnap.com]

- 5. news-medical.net [news-medical.net]

- 6. SYNT-101 causes weight reduction in obese rodents | BioWorld [bioworld.com]

- 7. SUN-664 SYNT-101: First-in-Human Evaluation of a Novel Pharmacologic Therapeutic to Replicate Gastric Bypass for Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUN-663 Preclinical Evaluation of SYNT-101: Effects on Glycemic Control, Weight Loss, and Body Composition in DIO Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SYNTi Dosage in Animal Models

Disclaimer: The compound "SYNTi" is understood to be a hypothetical agent for the purpose of these notes. The following data and protocols are based on established methodologies for preclinical evaluation of small molecule receptor tyrosine kinase (RTK) inhibitors, with sunitinib used as a primary example. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their actual test compound.

Scientific Background and Mechanism of Action

This compound is postulated to be a multi-targeted receptor tyrosine kinase (RTK) inhibitor. RTKs are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of RTK signaling is a common feature in many cancers. This compound is hypothesized to exert its anti-tumor effects by simultaneously inhibiting multiple RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others involved in tumor growth and neovascularization.[2][3] By blocking the ATP-binding site of these kinases, this compound prevents the phosphorylation and activation of downstream signaling molecules, leading to an inhibition of tumor cell proliferation and the formation of new blood vessels that supply the tumor.[1][2]

Visualizing the this compound Signaling Pathway

The diagram below illustrates the putative mechanism of action for an RTK inhibitor like this compound. It shows how the inhibitor blocks the receptor, preventing downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

Caption: Putative signaling pathway inhibited by this compound.

Application Notes

Preclinical Efficacy Data (Based on Sunitinib)

The selection of an appropriate dose for in vivo studies is critical and should be informed by prior in vitro potency data and studies on analogous compounds. The following table summarizes dosages used in preclinical animal models for sunitinib, a compound with a similar proposed mechanism of action.

Table 1: Summary of Sunitinib Dosage and Efficacy in Preclinical Tumor Models

| Animal Model | Tumor Type | Administration Route | Dosage (mg/kg/day) | Key Findings | Citation |

|---|---|---|---|---|---|

| Mouse (Xenograft) | Neuroblastoma | Oral Gavage | 20, 30, 40 | Significant reduction in primary tumor growth at all doses; 20 mg/kg was determined to be the optimal dose. | [4] |

| Mouse (Syngeneic) | Mammary Carcinoma (4T1) | Oral Gavage | 60 | Continuous daily dosing. | [5] |

| Mouse (Syngeneic) | Renal Carcinoma (RENCA) | Oral Gavage | 60 | Continuous daily dosing. | [5] |

| Mouse (Xenograft) | Breast Cancer (Bone Metastases) | Oral Gavage | Not Specified | Daily administration inhibited tumor growth and reduced tumor blood vessels. |[6] |

Dose Selection and Administration Route Considerations

-

Dose Ranging Studies: It is recommended to perform an initial dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a therapeutic effect with acceptable toxicity. Doses for sunitinib in mice have ranged from 20 mg/kg to 120 mg/kg daily.[4][5]

-

Administration Route: Oral administration (gavage) is often preferred in preclinical studies for kinase inhibitors as it mimics the intended clinical route and simplifies the dosing process.[4][7] For compounds with poor oral bioavailability, or for initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) routes may be considered.[8]

-

Vehicle Selection: The vehicle for administration should be chosen based on the solubility and stability of this compound. A common vehicle for oral suspension of sunitinib is a mix of carboxymethylcellulose, NaCl, Tween-80, and benzyl alcohol in deionized water.[5]

-

Dosing Schedule: Sunitinib has been evaluated using both continuous daily dosing and intermittent schedules (e.g., 4 weeks on, 2 weeks off).[7][9] The optimal schedule for this compound should be determined empirically.

Pharmacokinetic Profile (Based on Sunitinib)

Understanding the pharmacokinetic (PK) profile of this compound is essential for interpreting efficacy and toxicity data. The table below presents typical PK parameters for sunitinib.

Table 2: Representative Pharmacokinetic Parameters of Sunitinib in Preclinical and Clinical Settings

| Parameter | Description | Value | Species | Citation |

|---|---|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 6 - 12 hours | Human | [2][3] |

| t½ | Elimination half-life | 40 - 60 hours (sunitinib)80 - 110 hours (active metabolite) | Human | [3] |

| Metabolism | Primary metabolic pathway | Hepatic (via CYP3A4) | Human | [2][3] |

| Excretion | Primary route of elimination | Feces (~61%) | Human | [2] |

| Protein Binding | Extent of binding to plasma proteins | ~95% | Human |[3] |

Experimental Protocols

Protocol for Preparation of this compound for Oral Administration

This protocol is based on methods used for sunitinib suspension.[5]

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose sodium, 1.8% (w/v) NaCl, 0.4% (w/v) Tween-80, and 0.9% (w/v) benzyl alcohol.

-

Dissolve the components in reverse osmosis deionized water.

-

Adjust the pH of the solution to 6.0.

-

-

This compound Suspension:

-

Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with a 0.2 mL dosing volume).

-

Add the this compound powder to the prepared vehicle.

-

Vortex the mixture vigorously to create a uniform suspension.

-

-

Storage:

-

Prepare the suspension at least 24 hours before the first administration to ensure proper hydration of the suspension agent.

-

Store the suspension at 4°C, protected from light.

-

Prepare fresh suspensions weekly to ensure stability.

-

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using tumor xenografts in immunodeficient mice.[4]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Allow animals to acclimatize for at least one week before the start of the experiment.

-

-

Tumor Cell Implantation:

-

Harvest cultured human tumor cells (selected based on in vitro sensitivity to this compound) during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Monitoring and Group Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=5-10 mice per group).

-

-

Treatment Administration:

-

Administer this compound suspension or vehicle control daily via oral gavage at the predetermined dose (e.g., 20 mg/kg).

-

Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.

-

-

Endpoint and Data Collection:

-

Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.[4]

-

At the end of the study, euthanize the animals.

-

Dissect the tumors, weigh them, and collect tissues for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the average tumor volume and tumor weight for each group.

-

Determine the tumor growth inhibition (TGI) for the this compound-treated groups relative to the vehicle control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed effects.

-

Visualizing the Experimental Workflow

Caption: Workflow for an in vivo efficacy study.

Protocol for Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for a single-dose PK study.[5][8]

-

Animal and Housing:

-

Use naive mice (e.g., C57BL/6 or Balb/c), 8-10 weeks old.

-

House animals individually or in small groups and allow for acclimatization.

-

-

Dosing:

-

Administer a single dose of this compound via the desired route (e.g., oral gavage at 20 mg/kg or IV injection at a lower dose, e.g., 5 mg/kg).

-

For oral dosing, fast the animals overnight prior to administration.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dose. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[8]

-

Use a sparse sampling design where each animal contributes 2-3 time points to minimize blood loss, or use serial microsampling techniques if available.[8]

-

Collect blood (approx. 30-50 µL) from a suitable site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Harvest the plasma supernatant and store it at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound and its major metabolites in the plasma samples.

-

-

Data Analysis:

-

Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance (CL), and volume of distribution (Vd).

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. droracle.ai [droracle.ai]

Application Notes and Protocols for Protein Interaction Studies

Topic: SYNTi (Synthetic Tethering and Intracellular Colocalization)

Note to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for a specific protein-protein interaction methodology termed "this compound (Synthetic Tethering and Intracellular colocalization)" did not yield dedicated scientific literature or established protocols under this name. The initial search results were predominantly associated with "SYNTHIA," a retrosynthesis software used in drug discovery, which is unrelated to the study of protein interactions. Subsequent, more specific searches for "Synthetic Tethering and Intracellular colocalization" as a technique did not provide information on a defined method known by the acronym this compound.

It is possible that "this compound" represents a novel, emerging technology with limited public documentation, an internal designation within a specific research group or company, or an alternative name for a more commonly known technique.

While we cannot provide specific application notes for a method that is not publicly documented, we have compiled the following information on general principles and widely-used techniques for studying protein-protein interactions that may align with the descriptive name "Synthetic Tethering and Intracellular Colocalization." This section provides an overview of relevant methodologies, data quantification, and experimental considerations.

General Principles of Tethering and Colocalization in Protein Interaction Studies

The concept of synthetically tethering proteins and observing their intracellular colocalization is a powerful strategy to investigate protein-protein interactions (PPIs). This approach generally involves artificially bringing two proteins of interest into close proximity within a cell and then detecting a signal that is dependent on their interaction.

Key Concepts:

-

Synthetic Tethering: This involves using chemical inducers of dimerization (CIDs) or light-inducible systems to artificially bring two proteins together. One protein (the "bait") is fused to a domain that can be activated by a small molecule or light, while the other protein (the "prey") is fused to a partner domain that binds to the activated bait.

-

Intracellular Colocalization: This is the observation of the spatial overlap of two or more fluorescently labeled molecules within a cell. A significant increase in colocalization upon inducing the tethering system provides evidence of an interaction.

Established Protein-Protein Interaction Methodologies

For researchers interested in studying protein interactions through tethering and colocalization, several well-established methods are available. Below are brief descriptions and links to more detailed protocols.

-

Chemical Inducers of Dimerization (CIDs): These systems utilize a small, cell-permeable molecule to induce the interaction of two proteins. A common example is the FKBP-FRB system, where rapamycin or a non-immunosuppressive analog induces the dimerization of proteins fused to the FKBP and FRB domains.

-

Light-Inducible Dimerization (LIDs): These methods use specific wavelengths of light to control protein interactions. For example, the CRY2-CIB1 system from Arabidopsis thaliana allows for rapid and reversible induction of protein dimerization using blue light.

-

Bimolecular Fluorescence Complementation (BiFC): In this technique, a fluorescent protein is split into two non-fluorescent fragments. These fragments are fused to two proteins of interest. If the proteins interact, the fragments are brought into close proximity, allowing the fluorescent protein to refold and emit a fluorescent signal.

-

Förster Resonance Energy Transfer (FRET): FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Proteins of interest are tagged with a FRET pair of fluorescent proteins (e.g., CFP and YFP). An increase in FRET signal upon a specific cellular event indicates that the two proteins are in close proximity (typically <10 nm).

Experimental Workflow for a Generic Tethering and Colocalization Assay

The following diagram outlines a generalized workflow for a protein interaction study based on induced colocalization.

Caption: A generalized experimental workflow for studying protein-protein interactions using induced colocalization.

Quantitative Data Presentation

When reporting results from colocalization studies, it is crucial to present the data in a clear and quantitative manner. Below is a template table for summarizing such data.

| Condition | N | Mean Colocalization Score (e.g., Pearson's Coefficient) ± SEM | p-value (vs. Control) |

| Control (No Induction) | 30 | 0.25 ± 0.03 | - |

| Induced Interaction | 30 | 0.78 ± 0.05 | < 0.0001 |

| Negative Control 1 | 30 | 0.28 ± 0.04 | > 0.05 |

| Negative Control 2 | 30 | 0.31 ± 0.03 | > 0.05 |

Table 1: Example of quantitative data summarization for an induced protein colocalization experiment. N represents the number of cells analyzed. SEM is the standard error of the mean. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA).

Detailed Protocol: Bimolecular Fluorescence Complementation (BiFC) Assay

This protocol provides a detailed methodology for a BiFC assay, a common technique for visualizing protein-protein interactions in living cells.

Materials:

-

Mammalian expression vectors for BiFC (e.g., pcDNA3.1 containing N- and C-terminal fragments of Venus or another fluorescent protein).

-

Genes of interest for the "bait" and "prey" proteins.

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixing (optional).

-

DAPI stain for nuclear counterstaining.

-

Confocal microscope with appropriate filter sets for the chosen fluorescent protein.

Experimental Procedure:

-

Plasmid Construction:

-

Clone the coding sequence of the "bait" protein in-frame with the N-terminal fragment of the fluorescent protein (e.g., VN-Bait).

-

Clone the coding sequence of the "prey" protein in-frame with the C-terminal fragment of the fluorescent protein (e.g., VC-Prey).

-

Verify the constructs by sequencing.

-

-

Cell Culture and Transfection:

-

One day before transfection, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.

-

On the day of transfection, co-transfect the cells with the VN-Bait and VC-Prey plasmids according to the manufacturer's protocol for the transfection reagent. Include appropriate controls (e.g., empty vectors, non-interacting protein pairs).

-

-

Incubation and Protein Expression:

-

Incubate the cells for 18-24 hours post-transfection to allow for protein expression and interaction.

-

-

Cell Imaging:

-

Carefully wash the cells twice with pre-warmed PBS.

-

Replace the PBS with fresh, pre-warmed culture medium without phenol red for live-cell imaging.

-

(Optional) For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS and counterstaining with DAPI.

-

Image the cells using a confocal microscope. Acquire images in the appropriate channel for the reconstituted fluorescent protein and DAPI (if used).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the reconstituted fluorescent protein in a sufficient number of cells for each condition.

-

Analyze the subcellular localization of the fluorescent signal to determine where the protein interaction occurs.

-

Perform statistical analysis to compare the fluorescence intensity between interacting pairs and negative controls.

-

Signaling Pathway Visualization

The study of protein-protein interactions is fundamental to understanding signal transduction pathways. Below is an example of how a signaling pathway can be visualized using Graphviz. This hypothetical pathway illustrates the interaction of a receptor with downstream signaling molecules.

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common subject of protein interaction studies.

We hope this information provides a valuable starting point for your research. Should you have a more specific name or details about the "this compound" method, we would be happy to conduct a more targeted search.

Application Notes and Protocols for Intracellular Calcium Imaging

Note to the Reader: A search for the fluorescent probe "SYNTi" did not yield specific results in the current scientific literature. It is possible that "this compound" is a new, proprietary, or less commonly known designation. To fulfill your request for detailed application notes and protocols, we have compiled a comprehensive guide using a representative fluorescent probe for intracellular calcium imaging, which we will refer to as "Syntha-Ca" . The principles, protocols, and data presented here are based on well-established, widely used fluorescent calcium indicators and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

Application Note: Syntha-Ca, a High-Performance Fluorescent Probe for Intracellular Calcium

1. Introduction

Syntha-Ca is a next-generation fluorescent probe designed for the quantitative measurement of intracellular calcium ([Ca²⁺]ᵢ) dynamics. Calcium ions are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1][2][3] Dysregulation of calcium signaling is implicated in numerous diseases, making the precise measurement of [Ca²⁺]ᵢ a crucial aspect of biomedical research and drug discovery.

Syntha-Ca is an acetoxymethyl (AM) ester derivative, which renders the molecule cell-permeant. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[4] Upon binding to Ca²⁺, Syntha-Ca exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in [Ca²⁺]ᵢ with high temporal and spatial resolution.

2. Principle of Action

The fluorescence of Syntha-Ca is highly dependent on the concentration of free Ca²⁺ in its environment. In its Ca²⁺-free form, the probe exhibits a low level of fluorescence. When it binds to Ca²⁺, a conformational change occurs, leading to a dramatic enhancement of its quantum yield and a corresponding increase in fluorescence emission. This "turn-on" mechanism provides a high signal-to-background ratio, enabling the detection of subtle changes in [Ca²⁺]ᵢ.

3. Applications

Syntha-Ca is a versatile tool suitable for a wide range of applications in life science research, including:

-

High-Throughput Screening (HTS): The robust signal and no-wash protocol options make Syntha-Ca ideal for screening compound libraries for their effects on G-protein coupled receptors (GPCRs), ion channels, and other targets that modulate [Ca²⁺]ᵢ.

-

Live-Cell Imaging: Compatible with fluorescence microscopy, confocal microscopy, and flow cytometry, Syntha-Ca allows for the visualization of Ca²⁺ dynamics in single cells and cell populations in real-time.[5]

-

Neuroscience: Study of neuronal excitability, synaptic transmission, and the effects of neuroactive compounds.[2]

-

Cardiology: Investigation of Ca²⁺ cycling in cardiomyocytes and its role in cardiac function and disease.[6]

-

Drug Discovery: Characterization of the mechanism of action of novel therapeutics that target calcium signaling pathways.

4. Quantitative Data

The photophysical and chemical properties of Syntha-Ca are summarized in the table below, alongside a comparison with other common calcium indicators.

| Property | Syntha-Ca (Representative) | Fluo-4 | Fura-2 |

| Excitation (max) | ~495 nm | ~494 nm | ~340/380 nm |

| Emission (max) | ~515 nm | ~516 nm | ~510 nm |

| Quantum Yield (Ca²⁺-bound) | > 0.5 | ~0.14 | ~0.23 |

| Dissociation Constant (Kd) | ~345 nM | ~335 nM | ~145 nM |

| Fluorescence Enhancement | >100-fold | ~100-fold | Ratiometric |

| Format | AM ester | AM ester | AM ester |

Experimental Protocols

Protocol 1: Preparation of Syntha-Ca AM Stock Solution

-

Reagents and Materials:

-

Syntha-Ca AM ester (e.g., 50 µg)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure: a. Allow the vial of Syntha-Ca AM to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 1-5 mM stock solution (e.g., for a 50 µg vial with a MW of ~1100 g/mol , add 9-45 µL of DMSO). c. Vortex thoroughly until the dye is completely dissolved. d. Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Loading of Adherent Cells with Syntha-Ca AM

-

Reagents and Materials:

-

Adherent cells cultured on glass-bottom dishes or microplates

-

Syntha-Ca AM stock solution (1-5 mM in DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye extrusion)

-

-

Procedure: a. Prepare Loading Buffer: For each mL of HBSS, add 1-5 µL of Syntha-Ca AM stock solution (final concentration 2-5 µM) and 1 µL of 20% Pluronic F-127 (final concentration 0.02%). Vortex to mix. If using, add probenecid to a final concentration of 1-2.5 mM. b. Cell Loading: i. Remove the culture medium from the cells. ii. Wash the cells once with HBSS. iii. Add the Syntha-Ca AM loading buffer to the cells. iv. Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type. c. De-esterification: i. Remove the loading buffer. ii. Wash the cells twice with warm HBSS to remove any extracellular dye. iii. Add fresh HBSS (with probenecid if used previously) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases. d. The cells are now ready for imaging.

Protocol 3: Intracellular Calcium Imaging

-

Instrumentation:

-

Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP)

-

Live-cell imaging chamber to maintain temperature and CO₂ (if required)

-

Digital camera for image acquisition

-

-

Procedure: a. Mount the dish or plate with the loaded cells on the microscope stage. b. Focus on the cells and acquire a baseline fluorescence image (F₀). c. Initiate the experiment by adding the stimulus (e.g., agonist, ionophore). d. Acquire images at regular intervals to capture the change in fluorescence over time (F). e. Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial fluorescence (ΔF/F₀), where ΔF = F - F₀.[5]

Visualizations

Signaling Pathway

Experimental Workflow

References

Application Notes and Protocols for SYNTi in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of SYNTi, a novel small molecule inhibitor, in high-throughput screening (HTS) campaigns. This compound is a potent and selective antagonist of the hypothetical SYNT Kinase, a key regulator in a novel signaling pathway implicated in oncogenesis. These guidelines offer a framework for the identification and characterization of this compound and other potential inhibitors of the SYNT Kinase pathway, from initial assay development to lead validation. The protocols and data presentation formats are designed to be adaptable for various research and drug discovery settings.

Introduction to this compound and the SYNT Kinase Pathway

This compound is a synthetic, cell-permeable small molecule designed to target the ATP-binding site of SYNT Kinase, a previously uncharacterized serine/threonine kinase. The SYNT Kinase pathway is a newly discovered signaling cascade that plays a critical role in cell proliferation and survival. Aberrant activation of this pathway has been identified in several cancer cell lines.

Mechanism of Action: this compound acts as a competitive inhibitor of ATP binding to the catalytic domain of SYNT Kinase. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to cell cycle arrest and apoptosis in cells with a hyperactive SYNT Kinase pathway.

The SYNT Kinase Signaling Pathway

The SYNT Kinase pathway is initiated by the binding of a growth factor to its cognate receptor tyrosine kinase (RTK). This leads to the recruitment and activation of the adaptor protein SYN1, which in turn activates the guanine nucleotide exchange factor (GEF) for the small GTPase SYN-G. Activated SYN-G then recruits and activates SYNT Kinase at the cell membrane. SYNT Kinase subsequently phosphorylates and activates the transcription factor SYN-TF, which translocates to the nucleus and promotes the expression of genes involved in cell cycle progression and survival.

Application Notes and Protocols for SYNTi Delivery Methods in Research

A Note on "SYNTi": The term "this compound" is not a widely recognized designation for a specific therapeutic agent in current scientific literature. For the purposes of these application notes, "this compound" will be used as a placeholder for a hypothetical Syn thetic T yrosine Kinase I nhibitor. The protocols and data presented are based on established research for delivering multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, which are pivotal in cancer therapy.[1] These inhibitors function by blocking key signaling pathways involved in tumor growth and angiogenesis.[1]

Mechanism of Action: this compound as a Receptor Tyrosine Kinase Inhibitor

Synthetic tyrosine kinase inhibitors like this compound exert their therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs). These receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are crucial for tumor angiogenesis and cell proliferation.[1] By blocking the ATP binding site of these kinases, this compound prevents their activation and downstream signaling, leading to an anti-tumor effect.[1]

Application Note: Polymer-Based Nanoparticle Delivery of this compound

Introduction

Polymer-based nanoparticles are a promising strategy for delivering hydrophobic drugs like this compound.[2][3] These systems can enhance drug solubility, improve bioavailability, and allow for targeted delivery, potentially reducing off-target side effects.[3][4] Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate therapeutic agents, protecting them from premature degradation and controlling their release.[5]

Data Presentation: Nanoparticle Formulations for Tyrosine Kinase Inhibitors

| Formulation | Polymer | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (48h, %) | Reference |

| Sunitinib-PLGA NP | PLGA | 150-200 | ~85 | ~5 | ~40 | Fictional Data |

| Sorafenib-PEG-PLGA NP | PEG-PLGA | 100-150 | ~90 | ~7 | ~35 | Fictional Data |

| Pazopanib-Chitosan NP | Chitosan | 200-250 | ~75 | ~4 | ~50 | Fictional Data |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in nanoparticle drug delivery research.

Experimental Protocol: this compound-Loaded PLGA Nanoparticle Formulation

Objective: To formulate this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

-

This compound (Synthetic Tyrosine Kinase Inhibitor)

-

Poly(lactic-co-glycolic acid) (PLGA, 50:50)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

-

Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm. Sonicate the mixture on ice for 2 minutes (30 seconds on, 30 seconds off) to form a stable o/w emulsion.

-

Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

-

Characterization:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

-

Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and quantify the this compound concentration using UV-Vis spectrophotometry or HPLC.

-

Application Note: Liposomal Delivery of this compound

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][7] For this compound, a hydrophobic molecule, it can be incorporated within the lipid bilayer. Liposomal formulations can improve drug stability, prolong circulation time, and facilitate passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6][7]

Data Presentation: Liposomal Formulations for Tyrosine Kinase Inhibitors

| Formulation | Lipid Composition | Average Size (nm) | Encapsulation Efficiency (%) | In Vitro Cytotoxicity (IC50, µM) | Reference |

| Sunitinib Liposome | DSPC/Cholesterol/DSPE-PEG | 100-120 | >90 | ~5.2 | Fictional Data |

| Gefitinib Liposome | DPPC/Cholesterol | 120-150 | ~85 | ~8.5 | Fictional Data |

| Erlotinib Niosome | Span 60/Cholesterol | 150-180 | >80 | ~10.1 | Fictional Data |

Note: The data in this table is representative and compiled for illustrative purposes based on typical findings in liposomal drug delivery research.

Experimental Protocol: this compound-Loaded Liposome Formulation

Objective: To prepare this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform and Methanol mixture (2:1 v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve 50 mg DSPC, 15 mg Cholesterol, 5 mg DSPE-PEG2000, and 5 mg this compound in 10 mL of the chloroform/methanol mixture in a round-bottom flask.

-

Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, dry lipid film on the flask wall.

-

Film Hydration: Hydrate the lipid film with 5 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the lipid transition temperature) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): Pass the MLV suspension 11-21 times through an extruder equipped with a 100 nm polycarbonate membrane to produce small unilamellar vesicles (SUVs).

-

Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

-

Characterization:

-

Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Determine the concentration of this compound in the liposomes after lysis with a detergent (e.g., Triton X-100) and compare it to the initial amount, using HPLC for quantification.

-

Conceptual Application: Viral Vector-Mediated this compound-Pathway Modulation

While viral vectors are primarily used for gene therapy to deliver nucleic acids, they can be conceptually applied in combination with this compound treatment.[8][9] Instead of delivering the small molecule drug itself, an engineered viral vector (e.g., Adeno-Associated Virus, AAV) could be used to deliver a payload that complements this compound's action.[8][9] For example, a viral vector could deliver short hairpin RNA (shRNA) to silence a gene that confers resistance to this compound, potentially enhancing the therapeutic outcome. This approach represents a combination therapy strategy rather than a direct delivery method for the this compound molecule. The development of such a vector would involve cloning the shRNA sequence into a viral transfer plasmid, producing viral particles in packaging cells, and purifying the resulting vectors.[10]

References

- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: SYNTi for Gene Expression Analysis

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to SYNTi Technology

Assuming "this compound" refers to a hypothetical integrated platform for synthetic biology and gene expression analysis, this document outlines potential applications and protocols based on existing technologies. This guide will serve as a framework that can be adapted once more specific information about "this compound" becomes available.

The hypothetical this compound platform would likely integrate the design of synthetic genetic constructs with high-throughput analysis of their effects on gene expression. This would be invaluable for drug discovery and development, allowing for the rapid prototyping and testing of therapeutic candidates and the elucidation of their mechanisms of action.

Core Applications in Research and Drug Development

The primary applications of a this compound-like platform would revolve around understanding and manipulating gene expression for therapeutic benefit.

-

Target Identification and Validation: By systematically introducing synthetic constructs (e.g., shRNAs, CRISPR-Cas9 guides, synthetic promoters) and monitoring genome-wide expression changes, researchers can identify and validate novel drug targets.

-

Mechanism of Action Studies: Understanding how a drug candidate alters gene expression pathways is crucial. This compound could be used to dissect these pathways by observing the transcriptomic consequences of targeted genetic perturbations.

-

Biomarker Discovery: Identifying gene expression signatures that correlate with disease states or drug response can lead to the development of diagnostic and prognostic biomarkers.

-

Synthetic Biology and Gene Therapy: Designing and testing synthetic gene circuits for therapeutic applications, such as inducible gene expression systems for controlled protein delivery.

Experimental Protocols

Below are detailed, hypothetical protocols for key experiments that could be performed using a this compound platform. These are based on established molecular biology techniques.

Protocol 1: High-Throughput Target Validation using a this compound-shRNA Library

This protocol describes the use of a pooled shRNA library, designed and synthesized via a this compound interface, to identify genes essential for cancer cell survival.

I. Cell Line Preparation and Transduction

-

Cell Culture: Culture a human cancer cell line (e.g., A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Lentiviral Particle Production: Co-transfect HEK293T cells with the this compound-shRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Harvest the lentiviral particles from the supernatant 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

-

Transduction: Transduce the target cancer cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single shRNA construct.

II. Selection and Sample Collection

-

Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined concentration.

-

Time-Point Collection: Collect a cell pellet at an early time point (e.g., Day 3 post-selection) to serve as a baseline (T0). Continue to culture the remaining cells, collecting pellets at later time points (e.g., Day 14 and Day 21).

III. Gene Expression Analysis

-